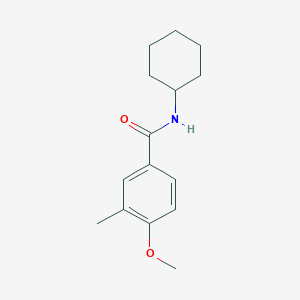

N-cyclohexyl-4-methoxy-3-methylbenzamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-methoxy-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-10-12(8-9-14(11)18-2)15(17)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKNLBHBBCJVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methoxy-3-methylbenzamide typically involves the reaction of 4-methoxy-3-methylbenzoic acid with cyclohexylamine. The reaction is often carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-methylbenzamide.

Reduction: Formation of N-cyclohexyl-4-methoxy-3-methylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-4-methoxy-3-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of protein-protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit protein-protein interactions by binding to the active site of a target protein, thereby preventing the formation of protein complexes. The exact molecular pathways involved depend on the specific application and target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features include:

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ():

- Substituents: 4-chlorophenylamine (instead of cyclohexylamine), 2-methoxy, 4-methyl.

- Properties: Exhibits fluorescence when complexed with Pb²⁺, suggesting utility in environmental sensing. Its synthesis employs DCC/HOBt at -50°C, contrasting with the milder conditions typically used for cyclohexyl analogs .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituents: Bulky 2-hydroxy-1,1-dimethylethylamine and 3-methyl. Properties: Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization.

N-Cyclohexyl-3-fluorobenzamide and N-Cyclohexyl-3-chlorobenzamide ():

Physicochemical and Spectroscopic Properties

- Solubility and Crystallinity :

Cyclohexyl-containing benzamides (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide) exhibit lower aqueous solubility due to the hydrophobic cyclohexyl group, whereas analogs with polar substituents (e.g., hydroxyl in ) show improved solubility . - Spectroscopic Signatures :

- IR spectra of N-cyclohexyl derivatives typically show strong amide C=O stretches near 1650 cm⁻¹ and methoxy C-O stretches around 1250 cm⁻¹ .

- Fluorescence properties, as observed in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, are absent in the target compound, likely due to differences in substituent electronic effects .

Data Tables

Table 1: Comparative Analysis of N-Cyclohexyl-4-methoxy-3-methylbenzamide and Analogs

*Calculated based on molecular formula.

Research Findings and Implications

- Synthetic Flexibility : The methoxy and methyl groups in this compound can be modified to tune electronic and steric properties, as demonstrated by halogenated analogs () and fluorescent derivatives ().

- Catalytic Limitations : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the absence of a directing hydroxyl group in the target compound may restrict its use in transition-metal-catalyzed reactions .

- Crystallographic Insights: Cyclohexyl-substituted benzamides often form stable monoclinic or orthorhombic crystals, as seen in N-cyclohexyl-3-hydroxy-4-methoxybenzamide (), suggesting similar behavior for the target compound.

Q & A

Q. What synthetic strategies are recommended for preparing N-cyclohexyl-4-methoxy-3-methylbenzamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling 4-methoxy-3-methylbenzoic acid with cyclohexylamine using carbodiimide-based reagents (e.g., DCC or EDC) and activators like HOBt to form the amide bond. Key steps:

- Activation : React the carboxylic acid with DCC/HOBt at -10°C to 0°C in anhydrous DMF or THF to form the active ester.

- Coupling : Add cyclohexylamine and stir under inert atmosphere (N₂/Ar) at room temperature for 12–24 hours.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., methoxy-group interactions). Requires single crystals grown via slow evaporation in ethyl acetate/hexane .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methoxy singlet at δ ~3.8 ppm; aromatic protons at δ 6.5–7.5 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺, calculated for C₁₆H₂₃NO₂: 261.1729) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzamide derivatives?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., substituent variations in 3-chloro or 4-ethoxy analogs) or assay conditions. Strategies:

- Structure-Activity Relationship (SAR) : Systematically compare analogs (e.g., replace methoxy with ethoxy) using standardized assays (e.g., IC₅₀ in enzyme inhibition).

- Assay Reproducibility : Control pH, temperature, and solvent (DMSO concentration ≤1% in cellular assays).

- Purity Checks : Use LC-MS to rule out impurities (>98% purity required for biological studies) .

Q. What experimental design principles optimize synthetic yield for this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions.

- Catalyst Screening : Test alternatives to DCC (e.g., HATU, CDI) for improved coupling efficiency.

- Solvent Selection : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- In Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. How do substituents (methoxy, methyl, cyclohexyl) influence molecular interactions in crystallographic and biological studies?

- Methodological Answer :

- Crystallographic Analysis : Methoxy groups participate in C–H···O hydrogen bonds, stabilizing crystal packing (observed in N-cyclohexyl-3-hydroxy-4-methoxybenzamide ).

- Biological Interactions :

- Methoxy Group : Enhances lipophilicity (logP) and membrane permeability.

- Cyclohexyl Group : Modulates steric bulk, affecting receptor binding (e.g., cyclohexyl vs. phenyl in analogs ).

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.